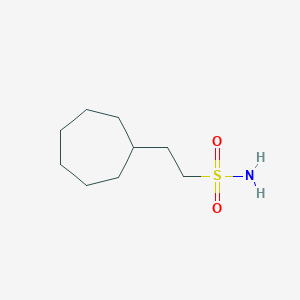
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the molecular formula C26H31AuF6NO4PS2 and a molecular weight of 827.59 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide→(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.
化学反応の分析
Types of Reactions
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substrates: Various organic molecules, including alkenes, alkynes, and aromatic compounds.
Reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions.
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example:
Oxidation reactions: Produce oxidized organic compounds.
Reduction reactions: Yield reduced organic molecules.
Substitution reactions: Form new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Chemistry
In chemistry, (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, cycloadditions, and rearrangements .
Biology and Medicine
While specific biological and medical applications are less documented, gold-based compounds are generally explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable for efficient and selective chemical transformations.
作用機序
The mechanism by which (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the activation of substrates through coordination to the gold center. This coordination facilitates the formation of reactive intermediates, which then undergo subsequent chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
- (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
Uniqueness
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various chemical reactions .
特性
分子式 |
C26H32AuF6NO4PS2+ |
|---|---|
分子量 |
828.6 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1 |
InChIキー |
BNWAOBDZVAQFCC-UHFFFAOYSA-O |
正規SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)

![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)
![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
